molecular formula C8H3BrN2S B3161477 4-Bromothieno[2,3-c]pyridine-2-carbonitrile CAS No. 870235-00-0

4-Bromothieno[2,3-c]pyridine-2-carbonitrile

Cat. No. B3161477
CAS RN: 870235-00-0
M. Wt: 239.09 g/mol
InChI Key: NCUVXXRGNFXXPJ-UHFFFAOYSA-N
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Description

4-Bromothieno[2,3-c]pyridine-2-carbonitrile is a chemical compound with the molecular formula C7H4BrNS . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives, which includes this compound, has been achieved through Thorpe-Ziegler reactions . The reaction involves the use of 4-bromothieno[2,3-c]pyridine-2-carboxylic acid as a starting material .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H4BrNS . The compound has a molecular weight of approximately 214.09 .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 214.09 .

Scientific Research Applications

Synthesis and Building Block Potential

4-Bromothieno[2,3-c]pyridine-2-carbonitrile serves as a valuable building block in organic synthesis. It has been utilized in the regioselective bromination of thieno[2,3-b]pyridine, demonstrating selectivity toward the 4-position with high yields. This regioselectivity is essential for subsequent cross-coupling reactions, which proceed efficiently, highlighting its potential in drug discovery research (S. Lucas et al., 2015).

Antibacterial Activity

Derivatives of this compound have been explored for their antibacterial properties. Novel 4-Pyrrolidin-3-cyanopyridine derivatives, obtained from related bromo-cyanopyridine compounds, exhibited significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL. This highlights the compound's potential as a precursor in the development of new antibacterial agents (A. Bogdanowicz et al., 2013).

Fluorescence and Optical Properties

The synthesis and study of thieno[3, 2-c]pyridine derivatives, including those related to this compound, have shown interesting fluorescence behaviors. The effect of donor-acceptor substituents on the absorption, emission properties, and fluorescent quantum yield of these derivatives provides insight into their potential applications in materials science, particularly in developing fluorescent markers and probes (R. Toche & S. Chavan, 2013).

Medicinal Chemistry and Drug Design

Compounds synthesized from this compound derivatives have been evaluated for various biological activities, including as bronchodilators. The structure-activity relationship studies, supported by QSAR models, have identified several compounds with promising bronchodilatory properties, useful in the treatment of respiratory disorders. This highlights the compound's role in medicinal chemistry for designing new therapeutic agents (A. S. Girgis et al., 2015).

Mechanism of Action

Although the specific mechanism of action for 4-Bromothieno[2,3-c]pyridine-2-carbonitrile is not explicitly stated, thieno[2,3-c]pyridine derivatives have been studied for their inhibitory properties against certain enzymes .

Safety and Hazards

The compound is classified as harmful, with hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-bromothieno[2,3-c]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S/c9-7-3-11-4-8-6(7)1-5(2-10)12-8/h1,3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUVXXRGNFXXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CC(=C21)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702312
Record name 4-Bromothieno[2,3-c]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870235-00-0
Record name 4-Bromothieno[2,3-c]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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